Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-
Brand Name: Vulcanchem
CAS No.: 5315-85-5
VCID: VC18830141
InChI: InChI=1S/C8H8ClN3O/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)
SMILES:
Molecular Formula: C8H8ClN3O
Molecular Weight: 197.62 g/mol

Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-

CAS No.: 5315-85-5

Cat. No.: VC18830141

Molecular Formula: C8H8ClN3O

Molecular Weight: 197.62 g/mol

* For research use only. Not for human or veterinary use.

Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- - 5315-85-5

Specification

CAS No. 5315-85-5
Molecular Formula C8H8ClN3O
Molecular Weight 197.62 g/mol
IUPAC Name [(2-chlorophenyl)methylideneamino]urea
Standard InChI InChI=1S/C8H8ClN3O/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)
Standard InChI Key UCORKYYVARLZQL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C=NNC(=O)N)Cl

Introduction

Chemical Identity and Structural Properties

Molecular and Stereochemical Features

Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- exhibits an EE-configuration at the imine double bond, as confirmed by X-ray crystallography and NMR spectroscopy . The planar arrangement of the 2-chlorophenyl group and the semicarbazone moiety facilitates interactions with biological targets, such as enzyme active sites. Key structural parameters include:

PropertyValue
Molecular FormulaC8H8ClN3O\text{C}_8\text{H}_8\text{ClN}_3\text{O}
Molecular Weight197.62 g/mol
CAS Registry Number5315-85-5
IUPAC Name(2E)-2-(2-Chlorobenzylidene)hydrazinecarboxamide
Density1.29 g/cm³ (analogous derivatives)
LogP2.07 (predicted lipophilicity)

The compound’s crystalline structure, stabilized by intramolecular hydrogen bonding between the hydrazine NH and carbonyl oxygen, enhances its stability under physiological conditions.

Synthesis and Optimization

Traditional Synthesis Routes

The conventional synthesis involves condensation of 2-chlorobenzaldehyde with semicarbazide hydrochloride in the presence of sodium acetate under reflux conditions . This method yields the semicarbazone derivative with moderate efficiency (60–70%), though prolonged reaction times (6–8 hours) and solvent-dependent purification steps limit scalability.

Modern Methodologies: Ultrasonication

Recent advancements employ ultrasonication (20 kHz, 130 W) to accelerate the reaction kinetics, achieving yields exceeding 85% within 2 hours. The cavitation effects of ultrasound enhance reagent solubility and reduce energy consumption, aligning with green chemistry principles. A representative protocol is as follows:

  • Reagents: 2-Chlorobenzaldehyde (1.0 equiv), semicarbazide hydrochloride (1.2 equiv), sodium acetate (2.0 equiv).

  • Solvent: Ethanol-water (3:1 v/v).

  • Conditions: Ultrasonication at 50°C for 120 minutes.

  • Workup: Filtration, recrystallization from ethanol.

This method minimizes byproduct formation and is scalable for industrial applications .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6):

    • δ 8.21 (s, 1H, NH),

    • δ 7.95 (d, J=8.0J = 8.0 Hz, 1H, Ar-H),

    • δ 7.62–7.45 (m, 3H, Ar-H),

    • δ 6.89 (s, 1H, CH=N).

  • 13C^{13}\text{C} NMR:

    • δ 158.2 (C=O),

    • δ 145.6 (CH=N),

    • δ 132.1–126.3 (aromatic carbons) .

Fourier Transform Infrared (FTIR) Spectroscopy

Key absorption bands include:

  • νN-H\nu_{\text{N-H}}: 3250–3150 cm1^{-1},

  • νC=O\nu_{\text{C=O}}: 1680 cm1^{-1},

  • νC=N\nu_{\text{C=N}}: 1615 cm1^{-1}.

Pharmacological Evaluation

Anticancer Activity

In vitro studies against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines demonstrated potent cytotoxicity, with EC50\text{EC}_{50} values of 10.2±0.8μM10.2 \pm 0.8 \, \mu\text{M} and 12.4±1.1μM12.4 \pm 1.1 \, \mu\text{M}, respectively. Mechanistic studies suggest apoptosis induction via mitochondrial membrane depolarization and caspase-3 activation.

Cell LineEC50_{50} (μM)Selectivity Index (SI)
MCF-710.2 ± 0.89.8
A54912.4 ± 1.17.9
BHK-21 (Normal)>100

Antimicrobial and Antiviral Profiles

The compound exhibited broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL). Against dengue virus (DENV-2), it showed a protective EC50\text{EC}_{50} of 50.0μM50.0 \, \mu\text{M} with low cytotoxicity (CC50>100μM\text{CC}_{50} > 100 \, \mu\text{M}), yielding a selectivity index (SI) of 2.0 .

Applications in Drug Discovery

Kinase Inhibition

Hydrazinecarboxamide derivatives inhibit cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs) at nanomolar concentrations, positioning them as candidates for targeted cancer therapies.

Hybrid Molecule Development

Structural hybridization with pyrazole moieties (e.g., compound 7a in ) enhances antiviral potency against West Nile virus (WNV) (EC50=0.7μM\text{EC}_{50} = 0.7 \, \mu\text{M}), underscoring its versatility in lead optimization .

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